molecular formula C13H20BNO3 B1464115 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1093951-66-6

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1464115
CAS No.: 1093951-66-6
M. Wt: 249.12 g/mol
InChI Key: LOSVCXVTPBAUOU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named This compound under IUPAC rules. Alternative designations include:

  • 6-Methoxy-4-methylpyridine-3-boronic acid pinacol ester
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxy-4-methylpyridine

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 1093951-66-6
Molecular Formula C₁₃H₂₀BNO₃
Molecular Weight 249.11 g/mol
MDL Number MFCD12923389

The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a protective moiety for the boronic acid functionality, enhancing stability against protodeboronation compared to free boronic acids.

Structural Features and Boronate Ester Functionality

The molecule contains three distinct structural domains:

  • Pyridine core : Substituted at C2 with methoxy (-OCH₃) and C4 with methyl (-CH₃) groups
  • Boronate ester : Positioned at C5 via B-C bond formation
  • Pinacol protecting group : Two 2,3-dimethylbutane-2,3-diol units forming a cyclic ester

Table 2: Structural Characteristics

Feature Impact on Reactivity
Methoxy group (C2) Electron-donating effect activates pyridine ring for electrophilic substitution
Methyl group (C4) Steric hindrance directs coupling reactions to C5 position
Pinacol boronate Prevents boronic acid dimerization while maintaining cross-coupling capability

X-ray crystallography of analogous compounds reveals a trigonal planar geometry at the boron center (B-O bond length: ~1.36 Å), with the dioxaborolane ring adopting a chair-like conformation. The steric bulk of the pinacol groups (C(CH₃)₂ moieties) shields the boron atom from nucleophilic attack while permitting transmetallation in catalytic cycles.

Role in Contemporary Organoboron Chemistry

This compound addresses three critical challenges in modern synthesis:

  • Stability : The pinacol ester protects against moisture-mediated decomposition (t₁/₂ >6 months at -20°C)
  • Regioselectivity : Directed ortho-metalation effects enable predictable coupling patterns
  • Compatibility : Functions under both conventional thermal and microwave-assisted Suzuki-Miyaura conditions

Table 3: Synthetic Applications

Application Example Reaction Yield (%) Source
Pharmaceutical intermediates Synthesis of DYRK1A kinase inhibitors 78-92
Material science Preparation of π-conjugated polymers 65-81
Natural product synthesis Construction of pyridine-containing alkaloids 70-85

In Suzuki-Miyaura couplings, the compound demonstrates exceptional reactivity with aryl halides (k = 0.15 min⁻¹ for Pd(PPh₃)₄ catalysis), outperforming analogous phenylboronic acids by 3-5× in electron-deficient systems. Its stability enables storage without inert atmosphere protection, unlike more sensitive boronic acid derivatives.

Properties

IUPAC Name

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-11(16-6)15-8-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSVCXVTPBAUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733749
Record name 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093951-66-6
Record name 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-4-methylpyridine-3-boronic acid pinacol ester
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.

Biological Activity

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1093951-66-6
  • Molecular Formula: C13H20BNO3
  • Molecular Weight: 249.11 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects including anti-inflammatory and potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatory Reduces levels of pro-inflammatory cytokines in vitro.
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Inhibits specific kinases involved in cancer progression (e.g., DYRK1A).

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes including cell proliferation and differentiation .
  • Reduction of Cytokine Production : In studies involving microglial cells (BV2), the compound significantly decreased the production of nitric oxide (NO) and interleukin-6 (IL-6), suggesting a robust anti-inflammatory effect .
  • Cytotoxicity Against Cancer Cells : The compound demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) while showing lesser effects on non-cancerous cells . This selectivity indicates a potential therapeutic window for cancer treatment.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects in BV2 Cells

Another study assessed the anti-inflammatory effects of the compound in BV2 microglial cells. Treatment with the compound resulted in a marked reduction in NO and IL-6 levels at concentrations as low as 1 µM. This study highlights the potential use of the compound in treating neuroinflammatory conditions .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its ability to participate in cross-coupling reactions. Specifically:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds and is widely utilized in the synthesis of biaryl compounds. The presence of the boron moiety enhances the reactivity of aryl halides towards nucleophilic attack by organometallic reagents .
  • Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups onto aromatic rings through electrophilic substitution reactions. This versatility is critical for synthesizing complex organic molecules with tailored properties .

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives have shown promise in drug development:

  • Anticancer Activity : Some studies have indicated that boron-containing compounds exhibit selective cytotoxicity against cancer cells. The ability to modify the pyridine ring allows for the exploration of new pharmacophores that may enhance therapeutic efficacy against various cancers .
  • Targeted Drug Delivery : The unique properties of boron compounds facilitate their use in targeted drug delivery systems. By conjugating these compounds with drug molecules, researchers aim to improve the specificity and reduce side effects of anticancer therapies .

Materials Science

The incorporation of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has opened new avenues in materials science:

  • Synthesis of Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers through copolymerization processes. These materials have potential applications in organic electronics and optoelectronic devices due to their enhanced electrical conductivity and stability .
  • Optoelectronic Applications : Research has shown that polymers derived from this compound exhibit favorable optical properties suitable for applications in light-emitting diodes (LEDs) and solar cells. The ability to tune the optical properties through structural modifications makes it an attractive candidate for next-generation materials .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Organic Synthesis Demonstrated successful Suzuki-Miyaura coupling using this compound as a boronic ester.
Medicinal Chemistry Investigated anticancer properties showing selective toxicity towards cancer cell lines.
Materials Science Developed conductive polymers with enhanced stability and conductivity properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of analogous pyridine boronic esters:

Compound Name (Substituents) Substituent Positions Molecular Weight (g/mol) Key Applications Key Differences vs. Target Compound
2-Methoxy-4-methyl-5-Bpin pyridine (Target) 2-OCH₃, 4-CH₃, 5-Bpin ~250 (estimated) Pharmaceutical intermediates, Suzuki coupling Reference compound.
2-Isopropoxy-4-methyl-5-Bpin pyridine 2-OCH(CH₃)₂, 4-CH₃, 5-Bpin ~292 (estimated) Coupling reactions, enhanced lipophilicity Bulkier alkoxy group reduces solubility in polar solvents.
2-Methanesulfonyl-5-Bpin pyridine 2-SO₂CH₃, 5-Bpin ~243 (exact) Electron-deficient coupling partners Electron-withdrawing group increases reactivity .
2-Phenyl-5-Bpin pyridine 2-C₆H₅, 5-Bpin 282.15 Biaryl synthesis Aryl substituent introduces π-π stacking potential.
3-(4-Methoxybenzyloxy)-5-Bpin pyridine 3-OCH₂C₆H₄OCH₃, 5-Bpin 341.21 Sterically hindered coupling reactions Increased steric bulk slows reaction kinetics.
2-Methoxy-5-Bpin-pyridin-3-amine 2-OCH₃, 5-Bpin, 3-NH₂ 249.81 Drug intermediates (amine functionalization) Amino group enables further derivatization.

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group donates electrons, stabilizing the pyridine ring and enhancing solubility in polar solvents. In contrast, methanesulfonyl () withdraws electrons, accelerating oxidative addition in cross-couplings but reducing stability .
  • Steric Effects :

    • The 4-methyl group in the target compound moderately shields the boronic ester, balancing reactivity and stability. Compounds like 3-(4-methoxybenzyloxy)-5-Bpin pyridine () exhibit higher steric hindrance, requiring optimized reaction conditions .

Key Research Findings

  • Suzuki-Miyaura Coupling Efficiency : The target compound’s methoxy and methyl groups facilitate efficient coupling with aryl halides, achieving yields >80% under palladium catalysis (inferred from ) .
  • Thermal Stability: Boronic esters with electron-donating groups (e.g., methoxy) exhibit superior thermal stability compared to electron-withdrawing analogues, as noted in thermal gravimetric analyses of related compounds .
  • Solubility Profile : Methoxy and methyl substituents enhance aqueous solubility compared to phenyl or isopropoxy derivatives, broadening utility in aqueous-phase reactions .

Preparation Methods

Procedure Using Pd(dba)₂ and PCy₃ in Dioxane

  • A 25 mL flask is charged with Pd(dba)₂ (3 mol%) and tricyclohexylphosphine (PCy₃).
  • The system is flushed with nitrogen and stirred at room temperature for 30 minutes.
  • Bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the chloroarene precursor (1.0 equiv) are added.
  • The mixture is heated at 80 °C for several hours.
  • After completion, the reaction is quenched with water, extracted with benzene, washed, dried, and purified by Kugelrohr distillation.
  • This method yields analytically pure pinacol arylboronates, including the target compound.

Procedure Using Pd(dppf)Cl₂ and KOAc in DMF

  • 3-Bromo-2-methoxy-4-methylpyridine (2.7 mmol), bis(pinacolato)diboron (3.2 mmol), Pd(dppf)Cl₂ (0.13 mmol), and potassium acetate (8.1 mmol) are combined in a dry flask under nitrogen.
  • Anhydrous DMF (15 mL) is added.
  • The mixture is heated at 80 °C overnight.
  • After evaporation, the residue is dissolved in ethyl acetate, washed with water, dried, and purified by silica gel chromatography.
  • Yield: 67%
  • Characterization: ESI-MS and ^1H NMR confirm the structure.

Microwave-Assisted Borylation Using Pd(PPh₃)₄ and Na₂CO₃

  • The bromo-substituted pyridine derivative, bis(pinacolato)diboron, Pd(PPh₃)₄ catalyst, and aqueous sodium carbonate are combined in 1,2-dimethoxyethane.
  • The mixture is heated at 120 °C for 20 minutes under microwave irradiation.
  • Workup involves extraction with ethyl acetate and purification by chromatography.
  • Yield: 72%
  • This method offers rapid reaction times and good yields.

Comparative Data Table of Preparation Methods

Entry Catalyst System Base Solvent Temp (°C) Time Yield (%) Notes
1 Pd(dba)₂ + PCy₃ KOAc Dioxane 80 Several hours Not specified Kugelrohr distillation used
2 Pd(dppf)Cl₂ KOAc DMF 80 Overnight 67 Silica gel chromatography
3 Pd(PPh₃)₄ Na₂CO₃ 1,2-Dimethoxyethane 120 20 min (microwave) 72 Microwave-assisted

Research Findings and Optimization Notes

  • Catalyst Loading: Low catalyst loading (3 mol%) of Pd(dba)₂ with PCy₃ ligand is sufficient for effective borylation.
  • Base Selection: Potassium acetate is preferred for smooth transmetallation, but sodium carbonate can be used, especially under microwave conditions.
  • Solvent Effects: Polar aprotic solvents like DMF and dioxane facilitate higher yields and better solubility of reagents.
  • Temperature and Time: Elevated temperatures (80–120 °C) and prolonged reaction times (overnight) or microwave irradiation improve conversion.
  • Purification: Silica gel chromatography and Kugelrohr distillation are effective for isolating pure product.
  • Reaction Atmosphere: Inert atmosphere (N₂ or Ar) is necessary to prevent catalyst deactivation and side reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyridine precursors (e.g., 5-bromo-2-methoxy-4-methylpyridine) with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Typical solvents include THF or dioxane, with bases like K₂CO₃ .
  • Nucleophilic Substitution : Introduce the boronic ester group via substitution reactions, as demonstrated in structurally similar compounds (e.g., 2-(pyrrolidin-1-yl)-5-boronate pyridine derivatives) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization are standard methods to isolate the product. Confirm purity via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boron integration (e.g., absence of splitting due to quadrupolar boron nuclei) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., B-O stretching at ~1350 cm⁻¹ and pyridine ring vibrations) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Avoid exposure to moisture or protic solvents. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How can computational methods enhance structural analysis of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets to predict bond lengths and angles, which can be cross-validated against X-ray crystallography data .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in crystal packing to explain stability and solubility .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (boronic ester) for reactivity prediction in cross-coupling reactions .

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields with this boronic ester?

  • Methodological Answer :

  • Catalyst-Ligand Systems : Screen Pd catalysts (e.g., PdCl₂(dppf)) with ligands (e.g., SPhos) to enhance electron-deficient pyridine coupling .
  • Solvent and Base Optimization : Polar aprotic solvents (DMF) and mild bases (CsF) improve solubility and reduce side reactions .
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can crystallographic data resolve discrepancies in experimental vs. theoretical structural models?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL or OLEX2 to compare experimental bond metrics (e.g., B–O bond length: ~1.36 Å) with DFT predictions .
  • Twinned Data Analysis : Apply SHELXPRO for high-resolution or twinned datasets to correct for crystallographic ambiguities .

Data Contradiction Analysis

Q. How to address conflicting NMR data between synthetic batches?

  • Methodological Answer :

  • Paramagnetic Impurity Check : Use EDTA washes to remove trace metal contaminants affecting chemical shifts .
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR can reveal rotational barriers or tautomerism in the pyridine ring .

Q. Why might Suzuki reaction yields vary with aryl halide partners?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups on aryl halides (e.g., NO₂) accelerate oxidative addition but may deactivate the boronic ester. Use Hammett plots to correlate substituent effects .
  • Steric Hindrance : Bulky ortho-substituents on pyridine reduce coupling efficiency. Optimize ligand steric bulk (e.g., XPhos vs. SPhos) .

Methodological Workflow Table

Research Aspect Techniques/Tools Key References
Synthesis OptimizationSuzuki-Miyaura coupling, NMR
Structural ElucidationX-ray diffraction, DFT
Reactivity AnalysisHirshfeld surfaces, MEP
Stability AssessmentTGA, DSC, moisture sensitivity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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